3-[4-(Fluorosulfonyl)phenyl]propanoic acid
Description
3-[4-(Fluorosulfonyl)phenyl]propanoic acid is a fluorosulfonyl-substituted phenylpropanoic acid derivative. The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing substituent, likely influencing reactivity, solubility, and target interactions compared to other substituents like hydroxyl (-OH), nitro (-NO₂), or trifluoromethyl (-CF₃).
Properties
IUPAC Name |
3-(4-fluorosulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHOCAXPYRDPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21864-49-3 | |
| Record name | 3-[4-(fluorosulfonyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid involves multiple steps and requires precise control over reaction conditions. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable precursor, such as 4-bromophenylpropanoic acid.
Fluorosulfonylation: The precursor undergoes a fluorosulfonylation reaction, where a fluorosulfonyl group is introduced to the phenyl ring. This step typically involves the use of reagents like fluorosulfonic acid or its derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 3-[4-(Fluorosulfonyl)phenyl]propanoic acid with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-[4-(Fluorosulfonyl)phenyl]propanoic acid can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(Fluorosulfonyl)phenyl]propanoic acid has several applications in scientific research, including :
Chemistry: It serves as an intermediate in organic synthesis, enabling the preparation of various fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel drugs with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules . This reactivity can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring, leading to distinct physicochemical behaviors:
Key Observations :
Key Observations :
- Hydroxyl and amino substituents (e.g., in 3-((4-hydroxyphenyl)amino) derivatives) correlate with anticancer activity, possibly via enzyme inhibition .
- Fluorosulfonyl and biphenylmethoxy groups (as in TUG-891) enhance receptor selectivity but may face challenges like off-target interactions (e.g., mouse FFA1 cross-reactivity) .
Key Observations :
Biological Activity
3-[4-(Fluorosulfonyl)phenyl]propanoic acid, with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol, is an organic compound notable for its potential biological activities. This compound features a fluorosulfonyl group, which contributes to its reactivity and potential applications in medicinal chemistry and biological research.
The synthesis of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid typically involves several key steps:
- Starting Material : The synthesis begins with a precursor such as 4-bromophenylpropanoic acid.
- Fluorosulfonylation : The precursor undergoes a fluorosulfonylation reaction using reagents like fluorosulfonic acid to introduce the fluorosulfonyl group.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.
The biological activity of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid is primarily attributed to its ability to interact with specific molecular targets. The fluorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can lead to modulation of enzyme activity, receptor signaling pathways, and gene expression alterations.
Research Findings
Research has indicated that compounds containing fluorosulfonyl groups exhibit diverse biological activities, including:
- Antimicrobial Properties : Studies have explored the effectiveness of fluorosulfonyl compounds against various microbial strains, demonstrating significant inhibitory effects.
- Anticancer Activity : Preliminary investigations suggest that 3-[4-(Fluorosulfonyl)phenyl]propanoic acid may induce apoptosis in cancer cells through specific signaling pathways.
Comparative Analysis
To better understand the biological activity of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid, it can be compared with similar compounds:
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | Chlorosulfonyl | Antimicrobial and anticancer properties |
| 3-[4-(Methylsulfonyl)phenyl]propanoic acid | Methylsulfonyl | Antimicrobial properties |
| 3-[4-(Nitrosulfonyl)phenyl]propanoic acid | Nitrosulfonyl | Unique reactivity patterns |
Study on Antimicrobial Activity
In a recent study published in a peer-reviewed journal, researchers investigated the antimicrobial effects of various sulfonamide derivatives, including 3-[4-(Fluorosulfonyl)phenyl]propanoic acid. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Study on Anticancer Effects
Another study focused on the anticancer properties of fluorinated compounds, highlighting that 3-[4-(Fluorosulfonyl)phenyl]propanoic acid could inhibit cell proliferation in specific cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
